molecular formula C11H11F3O B13712370 2-Cyclopropyl-5-(trifluoromethyl)anisole

2-Cyclopropyl-5-(trifluoromethyl)anisole

Katalognummer: B13712370
Molekulargewicht: 216.20 g/mol
InChI-Schlüssel: NKCMBFMVVJIDST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32632711” is a chemical entity with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32632711” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route often includes steps such as condensation, cyclization, and purification through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of “MFCD32632711” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Common methods include the use of catalysts to speed up the reaction and reduce energy consumption.

Types of Reactions:

    Oxidation: “MFCD32632711” can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

“MFCD32632711” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of “MFCD32632711” involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction and metabolic processes, leading to the desired effect.

Vergleich Mit ähnlichen Verbindungen

“MFCD32632711” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as “MFCD32632712” and “MFCD32632713”.

    Uniqueness: “MFCD32632711” stands out due to its higher stability, reactivity, and broader range of applications compared to its analogs.

Eigenschaften

Molekularformel

C11H11F3O

Molekulargewicht

216.20 g/mol

IUPAC-Name

1-cyclopropyl-2-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-15-10-6-8(11(12,13)14)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3

InChI-Schlüssel

NKCMBFMVVJIDST-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.